

Comparative Analysis of Chorismate Synthase Inhibitors: A Guide for Researchers

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Compound of Interest

Compound Name: *Chorismic Acid*

Cat. No.: *B3271858*

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A comprehensive evaluation of various compounds targeting chorismate synthase, a key enzyme in the shikimate pathway, is essential for the development of novel antimicrobial agents and herbicides. Due to the absence of this pathway in mammals, inhibitors of its enzymes are attractive candidates for selective therapeutic and agricultural applications.

This guide provides a detailed comparison of the inhibitory effects of different compounds on chorismate synthase. It includes a summary of quantitative inhibitory data, in-depth experimental protocols for assessing inhibition and binding, and visual representations of the shikimate pathway and the experimental workflow.

Quantitative Inhibitor Comparison

The inhibitory potency of various compounds against chorismate synthase and related enzymes has been evaluated using metrics such as the half-maximal inhibitory concentration (IC₅₀), the dissociation constant (K_d), and the inhibition constant (K_i). A lower value for these parameters indicates a more potent inhibitor.

Compound Class	Compound Name	Target Enzyme	IC50 (μM)	Kd (μM)	Ki (μM)
Azo-Dye	PH011669	Chorismate Synthase from <i>Paracoccidiodes brasiliensis</i>	10 ± 1	1.1 ± 0.1	-
Azo-Dye	CaCS02 (Nitrazine Yellow)	Chorismate Synthase from <i>Paracoccidiodes brasiliensis</i>	29 ± 3	20	-
Benzofuran-3[2H]-one	BF1	Chorismate Synthase from <i>Streptococcus pneumoniae</i>	8	-	-
Benzofuran-3[2H]-one	BF2	Chorismate Synthase from <i>Streptococcus pneumoniae</i>	0.22	-	-
Quinoline Derivative	CP1	Chorismate Synthase from <i>Paracoccidiodes brasiliensis</i>	47 ± 5	64 ± 1	-
Fluorinated Substrate	(6R)-6-fluoro-EPSP	Chorismate Synthase	-	-	3.0 ± 0.3 ^[1]

Analog

from
Neurospora
crassaFluorinated
Shikimate
Analog(6S)-6-
fluoroshikimat
e4-amino-4-
deoxychorism
ate synthaseIrreversible
Inhibition

-

-

Experimental Protocols

Chorismate Synthase Inhibition Assay (Coupled Enzyme Assay)

A common method to determine the inhibitory effect of compounds on chorismate synthase is a coupled enzyme assay. In this setup, the reaction of chorismate synthase is linked to a subsequent enzymatic reaction that produces a detectable signal, often a fluorescent product. The rate of signal production is inversely proportional to the inhibition of chorismate synthase.

Materials:

- 5-enolpyruvylshikimate-3-phosphate (EPSP)
- Chorismate Synthase (CS)
- Anthranilate Synthase
- L-glutamine
- MgSO₄
- (NH₄)₂SO₄
- Dithiothreitol (DTT)
- NADPH
- Test inhibitor compound

- 10 mM Potassium phosphate buffer (pH 7.6)[1]
- 96-well microplate
- Fluorescence plate reader

Procedure:

- A reaction mixture is prepared in a 96-well plate containing 10 mM potassium phosphate buffer (pH 7.6), 4 mM MgSO₄, 10 mM L-glutamine, 30 mM (NH₄)₂SO₄, and 1 mM DTT.[1]
- To this mixture, 80 μM EPSP, 4 μM chorismate synthase, and 20 μM anthranilate synthase are added.[1]
- The test inhibitor is then added to the wells at a range of concentrations (e.g., 0.1–250 μM). [1]
- The reaction is initiated by the addition of 500 μM NADPH.[1]
- The increase in fluorescence resulting from the formation of anthranilate is monitored over time using a fluorescence plate reader.
- Initial reaction velocities are calculated from the linear portion of the fluorescence curve.
- The IC₅₀ value is determined by plotting the initial velocities against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.[1]

Inhibitor Binding Assays

The binding affinity of an inhibitor to chorismate synthase can be quantified using methods like spectrophotometric titrations and isothermal titration calorimetry (ITC).

Spectrophotometric Titration: This technique relies on the change in the UV-visible absorption spectrum of the inhibitor upon binding to the enzyme.

- A solution of the inhibitor (e.g., ~10 μM of PH011669) is prepared in a suitable buffer (e.g., 50 mM NaH₂PO₄ and 150 mM NaCl at pH 8).[1]

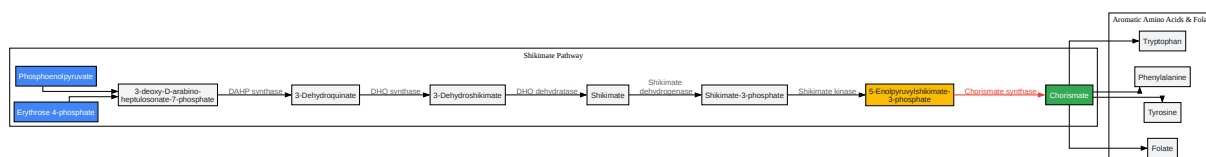
- The initial absorption spectrum of the inhibitor solution is recorded.
- Small aliquots of a concentrated chorismate synthase solution (e.g., ~55 μM) are incrementally added to the inhibitor solution.^[1]
- The absorption spectrum is recorded after each addition.
- The change in absorbance at a specific wavelength is plotted against the protein concentration.
- The dissociation constant (K_d) is calculated by fitting these data to a suitable binding isotherm model.^[1]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme.

- The inhibitor solution is loaded into the injection syringe, and the chorismate synthase solution is placed in the sample cell of the ITC instrument.
- The inhibitor is titrated into the protein solution in a series of small injections.
- The heat change associated with each injection is measured.
- The resulting data are analyzed to determine the dissociation constant (K_d), stoichiometry, and other thermodynamic parameters of the binding interaction.

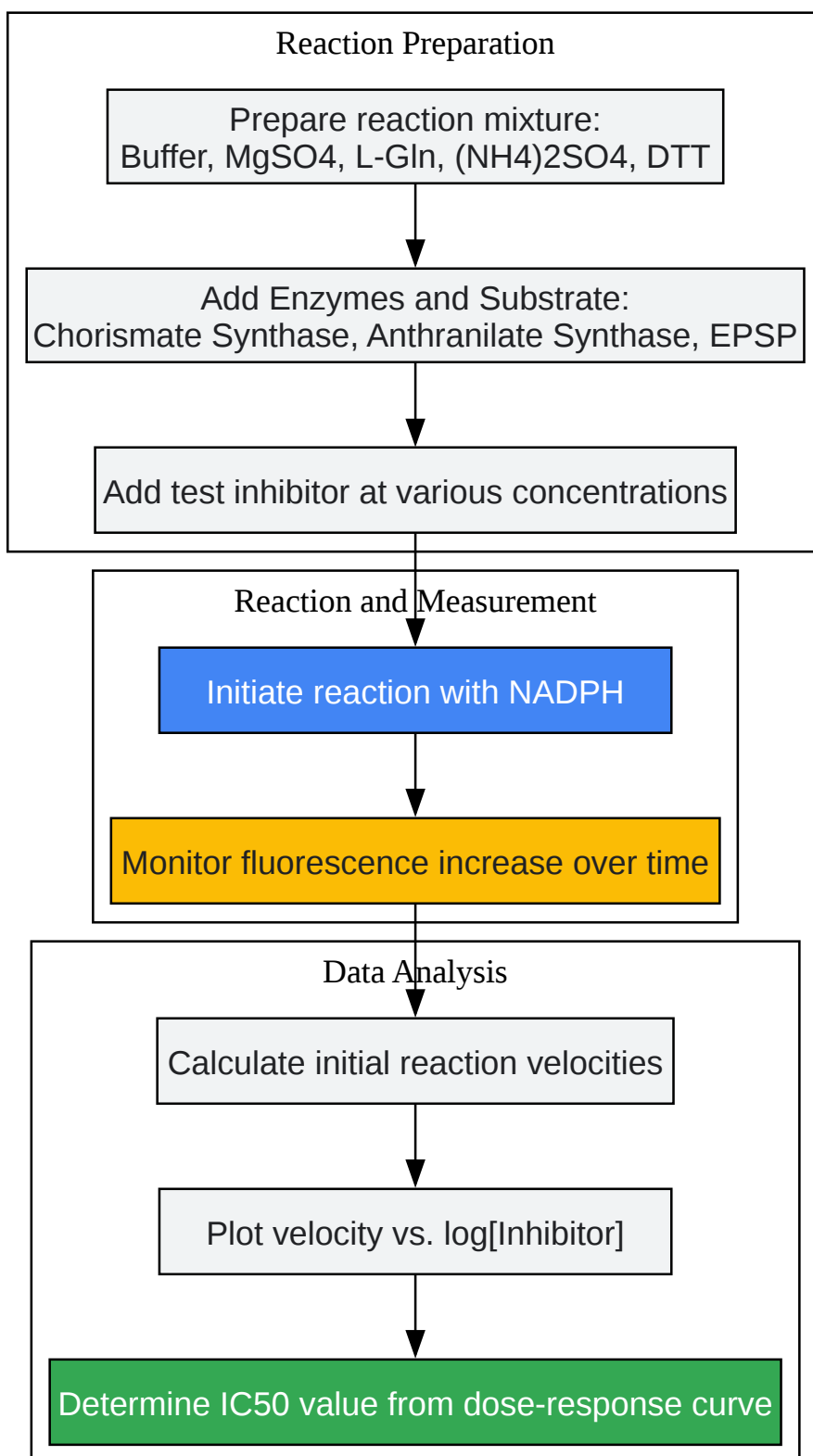
Visualizing the Context: Pathway and Workflow

To provide a clearer understanding of the target and the experimental approach, the following diagrams illustrate the shikimate pathway and the workflow of the chorismate synthase inhibition assay.



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Shikimate Pathway highlighting Chorismate Synthase.



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Workflow for Chorismate Synthase Inhibition Assay.

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References

- 1. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from *Paracoccidioides brasiliensis* - PMC [pmc.ncbi.nlm.nih.gov]
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